Tryptamine hydrochloride
Overview
Description
Tryptamine hydrochloride is a biogenic amine formed from the decarboxylation of the essential amino acid tryptophan. It is an indolamine metabolite and serves as a backbone for a wide array of biologically active molecules, including neurotransmitters such as serotonin and melatonin, as well as psychedelic compounds like dimethyltryptamine (DMT) and psilocybin . This compound is commonly used in biochemical research and has various applications in medicinal chemistry.
Mechanism of Action
Target of Action
Tryptamine hydrochloride primarily targets the trace amine-associated receptors (TAARs) expressed in the mammalian brain . It also interacts with serotonin type 4 (5-HT4) receptors in the gut .
Mode of Action
This compound interacts with its targets by acting as an agonist . It activates TAARs, which are involved in regulating the activity of dopaminergic, serotonergic, and glutamatergic systems . In the human gut, tryptamine, produced by symbiotic bacteria, activates 5-HT4 receptors .
Biochemical Pathways
The primary biochemical pathway for tryptamine involves the conversion of dietary tryptophan to tryptamine by the enzyme tryptophan decarboxylase, which is present in certain gut bacteria . This pathway is known as the tryptamine pathway , and it is suggested to proceed in the sequence: tryptophan (Trp), tryptamine, N-hydroxytryptamine, indole-3-acetaldoxime, indole-3-acetaldehyde (IAAld), indole-3-acetic acid (IAA) .
Pharmacokinetics
It is known that tryptamine can cross the blood-brain barrier, indicating that it has good bioavailability .
Result of Action
The activation of TAARs by this compound results in the regulation of the activity of dopaminergic, serotonergic, and glutamatergic systems . This can lead to altered perceptions and mood regulation . In the gut, the activation of 5-HT4 receptors by tryptamine regulates gastrointestinal motility .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the presence of certain gut bacteria, which possess the enzyme tryptophan decarboxylase, is crucial for the conversion of dietary tryptophan to tryptamine . Furthermore, the physiological state of the individual, such as the presence of certain neuropsychiatric disorders, can influence the levels of tryptamine in the brain .
Biochemical Analysis
Biochemical Properties
Tryptamine hydrochloride interacts with various enzymes, proteins, and other biomolecules. It has been shown to activate trace amine-associated receptors expressed in the mammalian brain, regulating the activity of dopaminergic, serotonergic, and glutamatergic systems . In the human gut, symbiotic bacteria convert dietary tryptophan to tryptamine, which activates 5-HT4 receptors and regulates gastrointestinal motility .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, in the gut, tryptamine produced by mutualistic bacteria activates serotonin GPCRs ubiquitously expressed along the colonic epithelium .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression . For example, it has been shown to activate trace amine-associated receptors in the mammalian brain .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been observed that the onset of its effects is rapid, with full effects noted within 2 minutes of administration and subjective effects fully resolving within 20–30 minutes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. While specific dosage effects can vary, it has been noted that minor additions and modifications to the indolealkylamine backbone provide an endless supply of novel tryptamine structures, each with a unique pharmacology .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is a metabolite of the essential amino acid, tryptophan . The major tryptophan metabolism pathway is the kynurenine pathway . In the human gut, symbiotic bacteria convert dietary tryptophan to tryptamine .
Subcellular Localization
It has been found that tryptamine in the brain is located primarily in the synaptosomal fraction, suggesting that it originates, or at least is stored, in neurons .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tryptamine hydrochloride can be synthesized through the enzymatic decarboxylation of L-tryptophan. This reaction is catalyzed by aromatic L-amino acid decarboxylase (AADC) and results in the formation of tryptamine, which can then be converted to its hydrochloride salt . The reaction conditions typically involve the use of a buffer solution and specific temperature control to optimize enzyme activity.
Industrial Production Methods: Industrial production of this compound often involves the chemical synthesis of tryptamine followed by its conversion to the hydrochloride salt. The process may include steps such as the Pictet-Spengler reaction, where tryptamine reacts with aldehydes or ketones to form various derivatives . The final product is then purified and crystallized to obtain this compound in high purity.
Chemical Reactions Analysis
Types of Reactions: Tryptamine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: Tryptamine can be oxidized to form indole-3-acetaldehyde, a reaction catalyzed by monoamine oxidase (MAO).
Reduction: Reduction reactions can convert tryptamine derivatives into more stable compounds.
Substitution: Tryptamine can undergo substitution reactions, particularly at the indole ring, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include oxygen and MAO enzymes.
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and various alkylating agents are employed.
Major Products:
Oxidation: Indole-3-acetaldehyde
Reduction: Reduced tryptamine derivatives
Substitution: Halogenated tryptamine derivatives
Scientific Research Applications
Tryptamine hydrochloride has a wide range of scientific research applications:
Comparison with Similar Compounds
Serotonin (5-hydroxytryptamine): A neurotransmitter derived from tryptamine with a hydroxyl group at the 5-position of the indole ring.
Melatonin: A hormone derived from serotonin, involved in regulating sleep-wake cycles.
Dimethyltryptamine (DMT): A potent psychedelic compound structurally similar to tryptamine.
Psilocybin: A naturally occurring psychedelic prodrug that is converted to psilocin in the body.
Uniqueness: Tryptamine hydrochloride is unique due to its simple structure, which serves as a precursor for many complex and biologically significant molecules. Its ability to interact with multiple receptor systems makes it a valuable compound for research in neuropharmacology and medicinal chemistry .
Biological Activity
Tryptamine hydrochloride is a psychoactive compound derived from the amino acid tryptophan. It has garnered attention due to its significant biological activities, particularly in relation to neurotransmission and gut microbiota interactions. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on neurotransmitter systems, and implications for gut health.
Chemical Structure and Metabolism
Chemical Structure : Tryptamine is characterized by an indole structure, which includes a fused benzene and pyrrole ring along with a 2-aminoethyl side chain. This structure is common among various neuromodulators, including serotonin and melatonin .
Metabolism : Tryptamine is metabolized primarily by monoamine oxidases (MAO) to form indole-3-acetaldehyde, with subsequent conversion to indole-3-acetic acid (IAA). Its metabolic pathway is rapid, leading to a short half-life in biological systems .
This compound exerts its effects primarily through the activation of serotonin receptors, particularly the 5-HT receptors (5-HT1A and 5-HT2A), and trace amine-associated receptors (TAARs). These interactions influence various physiological processes:
- Serotonin Receptor Activation : Tryptamine activates 5-HT4 receptors in the gastrointestinal tract, enhancing motility and fluid secretion. This mechanism is crucial for maintaining gut homeostasis .
- Neuronal Activity Modulation : Tryptamine influences dopaminergic and serotonergic systems by modulating neurotransmitter release and reuptake. It can enhance neuronal firing by inhibiting neurotransmitter recycling through cAMP-dependent phosphorylation of monoamine transporters .
Neurotransmission
Tryptamine's role as a neurotransmitter affects mood, perception, and cognition. Its psychoactive properties are attributed to its ability to stimulate serotonin receptors, which are implicated in various neurological functions.
Gut Health
Recent studies have highlighted the impact of bacteria-derived tryptamine on gut microbiota. Tryptamine influences microbial composition and function, leading to alterations in short-chain fatty acids (SCFAs) production, which are vital for gut health:
- Microbial Interactions : Increased tryptamine levels can modify gut microbial communities, reducing carbohydrate consumption and altering SCFA profiles .
- Anti-inflammatory Properties : Tryptamine has been shown to reduce pro-inflammatory cytokine production in macrophages and attenuate colitis severity in animal models .
Case Studies
- Head-Twitch Response Study : A study investigating synthetic analogs of tryptamine found that compounds like PYT HCl and PIT HCl induced head-twitch responses in mice, suggesting hallucinogenic properties via 5-HT2A receptor stimulation. This study highlighted the potential for these compounds to modulate serotonin pathways without significant abuse potential .
- Gut Microbiota Modulation : Research demonstrated that tryptamine produced by intestinal bacteria significantly affects gut homeostasis. Increased levels were associated with reduced inflammation and improved gut barrier function in murine models of colitis .
Summary Table of Biological Activities
Activity Type | Mechanism | Effect |
---|---|---|
Neurotransmission | Activation of 5-HT1A/2A receptors | Mood enhancement, altered perception |
Gastrointestinal Motility | Activation of 5-HT4 receptors | Increased motility and fluid secretion |
Gut Microbiota Interaction | Modulation of microbial composition | Altered SCFA production, reduced inflammation |
Anti-inflammatory | Inhibition of pro-inflammatory cytokines | Attenuation of colitis severity |
Properties
IUPAC Name |
2-(1H-indol-3-yl)ethanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2.ClH/c11-6-5-8-7-12-10-4-2-1-3-9(8)10;/h1-4,7,12H,5-6,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDFBGNBTTMPNIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
61-54-1 (Parent) | |
Record name | Tryptamine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000343942 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9059836 | |
Record name | Tryptamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9059836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
343-94-2 | |
Record name | Tryptamine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=343-94-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tryptamine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000343942 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tryptamine hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522258 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Indole-3-ethanamine, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tryptamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9059836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(indol-3-yl)ethylamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.861 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | TRYPTAMINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2942LD1Q06 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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